REACTION_CXSMILES
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C(O[CH:4]=[CH:5][C:6](O)([C:10]([F:13])([F:12])[F:11])[CH2:7][C:8]#[N:9])C.[NH3:15]>>[NH2:15][C:4]1[CH:5]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:8][N:9]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C(C)OC=CC(CC#N)(C(F)(F)F)O
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Name
|
|
Quantity
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600 g
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Type
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reactant
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Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Subsequently, the reaction mixture was cooled
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Type
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EXTRACTION
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Details
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the resulting biphasic mixture was extracted repeatedly with dichloromethane
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Type
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CONCENTRATION
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Details
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The combined organic phases were cautiously concentrated by rotary evaporation
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Type
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CUSTOM
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Details
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the product was subsequently recrystallized from cyclohexane
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Name
|
|
Type
|
product
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Smiles
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NC1=NC=CC(=C1)C(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.3 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |